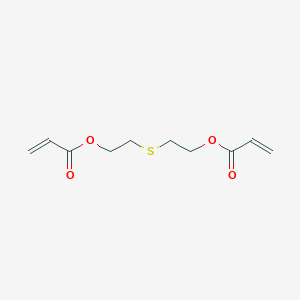

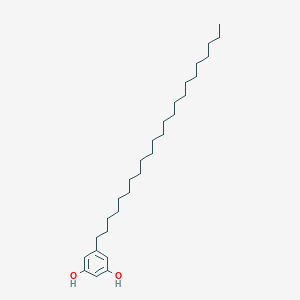

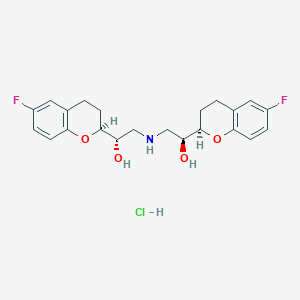

![molecular formula C47H53FN2O6 B016977 (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-41-1](/img/structure/B16977.png)

(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

概要

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be formed via a Paal-Knorr synthesis or a Hantzsch pyrrole synthesis. The dioxane ring could be formed via an acetal formation reaction. The ester group could be introduced via a Fischer esterification or a Steglich esterification. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromaticity of the pyrrole ring and the rigidity of the dioxane ring would likely contribute to the overall shape of the molecule. The presence of the ester group could introduce some polarity to the molecule .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. The pyrrole ring could undergo electrophilic aromatic substitution reactions, while the ester group could participate in nucleophilic acyl substitution reactions. The dioxane ring could be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用

Pharmaceutical Research

This compound is commonly used in drug research and development . It’s a derivative of Atorvastatin, a medication used to treat high cholesterol levels and prevent cardiovascular diseases . The compound is labeled with deuterium, a stable isotope of hydrogen, to enable tracing of the compound’s metabolic fate in the body .

Bioavailability Studies

The compound has a tert-butyl ester group, which makes it more lipophilic and enhances its bioavailability . This property is crucial in drug delivery as it affects the rate and extent to which the active moiety is absorbed and becomes available at the site of action .

Stability Studies

The benzyloxy group confers stability to the compound and makes it less susceptible to degradation . This is important in the pharmaceutical industry as it affects the shelf-life and efficacy of the drug .

Metabolite Analysis

It is used as a reference standard for Atorvastatin metabolite analysis . This is crucial in understanding the metabolism of Atorvastatin, and can provide insights into its pharmacokinetics and pharmacodynamics .

Mass Spectrometry-Based Assays

The compound is also used as an internal standard for mass spectrometry-based assays . This helps in the accurate quantification of Atorvastatin in biological samples .

Therapeutic Applications

As a derivative of Atorvastatin, this compound may also share some of its therapeutic applications. Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It’s the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

作用機序

Target of Action

The compound, 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, is a deuterium-labeled derivative of Atorvastatin . Atorvastatin is a well-known medication used to treat high cholesterol levels and prevent cardiovascular diseases . The primary target of Atorvastatin is the enzyme HMG-CoA reductase , which plays a crucial role in the production of cholesterol in the liver.

Mode of Action

As a competitive inhibitor of HMG-CoA reductase, Atorvastatin works by binding to the enzyme and preventing it from converting HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol from the bloodstream, thereby lowering the overall cholesterol levels in the body .

Biochemical Pathways

The action of Atorvastatin primarily affects the mevalonate pathway, which is responsible for the synthesis of cholesterol in the body . By inhibiting the conversion of HMG-CoA to mevalonate, Atorvastatin disrupts this pathway, leading to a reduction in cholesterol synthesis and an increase in the removal of LDL cholesterol from the bloodstream .

Pharmacokinetics

The deuterium labeling of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester is significant as it can potentially affect the pharmacokinetic and metabolic profiles of the drug . Deuteration has been shown to potentially enhance the metabolic stability of drugs, which could lead to improved pharmacokinetic properties . .

Result of Action

The primary result of the action of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, like Atorvastatin, is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to prevent the buildup of cholesterol in the arteries, reducing the risk of atherosclerosis and associated cardiovascular diseases .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-38-20-14-15-21-39(38)53-30-32-16-10-8-11-17-32)41(33-18-12-9-13-19-33)44(34-22-24-35(48)25-23-34)50(43)27-26-36-28-37(55-47(6,7)54-36)29-40(51)56-46(3,4)5/h8-25,31,36-37H,26-30H2,1-7H3,(H,49,52)/t36-,37-/m1/s1/i9D,12D,13D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSGOSXIVDYLJF-OIEQPYKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4)C(C)C)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C6=CC=C(C=C6)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440944 | |

| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |

CAS RN |

265989-41-1 | |

| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-(phenyl-d5)-4-[[[2-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

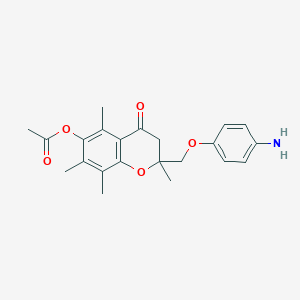

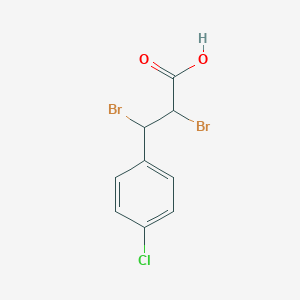

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)